molecular formula C10H12FNO3S B13346430 Benzenesulfonylfluoride, 5-(acetylamino)-2,4-dimethyl- CAS No. 33866-09-0

Benzenesulfonylfluoride, 5-(acetylamino)-2,4-dimethyl-

Cat. No.: B13346430
CAS No.: 33866-09-0
M. Wt: 245.27 g/mol
InChI Key: ORUIYZPSXPAFJL-UHFFFAOYSA-N
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Description

5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their reactivity and are often used in various chemical reactions and applications. The presence of both acetamido and sulfonyl fluoride groups in the molecule makes it a versatile compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride typically involves the following steps:

    Nitration: The starting material, 2,4-dimethylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Acetylation: The amino group is acetylated to form the acetamido derivative.

    Sulfonylation: Finally, the acetamido derivative is treated with sulfonyl chloride to introduce the sulfonyl fluoride group.

Industrial Production Methods

In an industrial setting, the synthesis of 5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.

    Oxidation and Reduction: The acetamido group can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the acetamido group can lead to the formation of nitroso or nitro derivatives.

    Hydrolysis Products: Hydrolysis results in the formation of the corresponding sulfonic acid.

Scientific Research Applications

5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl fluorides.

    Biology: The compound is used in the study of enzyme inhibition, as sulfonyl fluorides are known to inhibit serine proteases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride involves the formation of a covalent bond with the active site of enzymes, particularly serine proteases. The sulfonyl fluoride group reacts with the serine residue in the enzyme’s active site, leading to irreversible inhibition. This mechanism is similar to that of other sulfonyl fluorides, which are known to be potent enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    2,4-Dimethylbenzene-1-sulfonyl fluoride: Lacks the acetamido group, making it less versatile in certain reactions.

    5-Acetamido-2,4-dimethylbenzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.

Uniqueness

5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride is unique due to the presence of both acetamido and sulfonyl fluoride groups, which allows it to participate in a wide range of chemical reactions. Its ability to inhibit enzymes makes it valuable in biochemical research and drug development.

Properties

CAS No.

33866-09-0

Molecular Formula

C10H12FNO3S

Molecular Weight

245.27 g/mol

IUPAC Name

5-acetamido-2,4-dimethylbenzenesulfonyl fluoride

InChI

InChI=1S/C10H12FNO3S/c1-6-4-7(2)10(16(11,14)15)5-9(6)12-8(3)13/h4-5H,1-3H3,(H,12,13)

InChI Key

ORUIYZPSXPAFJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)F)C

Origin of Product

United States

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